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Compound of Interest

Compound Name: Ledipasvir

Cat. No.: B612246 Get Quote

An In-Depth Technical Guide to the Chemical Structure and Properties of Ledipasvir

Introduction
Ledipasvir, developed by Gilead Sciences, is a direct-acting antiviral (DAA) agent potent

against the Hepatitis C virus (HCV).[1] It is a cornerstone in the treatment of chronic HCV,

particularly for genotype 1 infections.[2] Ledipasvir functions as a highly specific inhibitor of

the HCV Non-Structural Protein 5A (NS5A), a crucial phosphoprotein in the viral life cycle.[1][3]

This document provides a comprehensive technical overview of Ledipasvir's chemical

structure, physicochemical properties, mechanism of action, and relevant experimental

protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification
Ledipasvir is a complex benzimidazole derivative.[3][4] Its chemical identity is defined by its

IUPAC name, molecular formula, and other standard identifiers.
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Identifier Value

IUPAC Name

Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-

[(1S,2S,4R)-3-[(2S)-2-

(methoxycarbonylamino)-3-methylbutanoyl]-3-

azabicyclo[2.2.1]heptan-2-yl]-3H-benzimidazol-

5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-

azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-

2-yl]carbamate[1]

SMILES String

COC(=O)N--INVALID-LINK--N6C(=O)--

INVALID-LINK--OC)C(C)C)[nH]c5c4)ccc2-3)

[nH]1">C@HC(C)C[1]

Molecular Formula C49H54F2N8O6[1][3][5]

Molecular Weight 889.00 g/mol [3][5][6]

CAS Number 1256388-51-8[1][5]

Physicochemical Properties
The physicochemical properties of Ledipasvir influence its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value

pKa 4.0, 5.0[4]

logP 3.8[4]

Solubility

Practically insoluble (< 0.1 mg/mL) at pH 3.0–

7.5; slightly soluble (1.1 mg/mL) below pH 2.3.

[6][7] Soluble in ethanol up to 25 mM and in

DMSO up to 10 mM.

Appearance
White to tinted (off-white, tan, yellow, orange, or

pink), slightly hygroscopic crystalline solid.[8]
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Mechanism of Action
Ledipasvir's antiviral activity stems from its targeted inhibition of the Hepatitis C Virus (HCV)

Non-Structural Protein 5A (NS5A).[1][9] NS5A is a multifunctional phosphoprotein essential for

viral RNA replication and the assembly of new virions.[2][10] While the precise mechanism is

not fully elucidated, it is proposed that Ledipasvir binds to NS5A and prevents its

hyperphosphorylation, a step critical for viral production.[2][4][11] This disruption of NS5A

function effectively halts the viral replication cycle.[10]

HCV Life Cycle

HCV RNA Polyprotein Synthesis NS5A Protein Replication Complex Formation
Essential for

Virion Assembly & Release
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Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication.

Pharmacodynamics
Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, although its

efficacy varies. It is most effective against genotypes 1a, 1b, 4a, and 5a.[2]
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HCV Genotype EC50 (nM)

Genotype 1a 0.010 - 0.013[12]

Genotype 1b 0.0029 - 0.0041[12]

Genotype 2a 21 - 249[12]

Genotype 2b 16 - 530[12]

Genotype 3a 168[12]

Genotype 4a 0.39[12]

Genotype 4d 0.29[12]

Genotype 5a 0.15[12]

Genotype 6a 0.11 - 1.1[12]

Genotype 6e 264[12]

Pharmacokinetics
The pharmacokinetic profile of Ledipasvir is characterized by oral administration and a long

elimination half-life.
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Parameter Value

Bioavailability 76%[1]

Protein Binding >99%[1]

Metabolism No cytochrome metabolism[1]

Elimination Half-life 47 hours[1]

Time to Peak Plasma Concentration (Tmax) 4.23 ± 2.09 hours[13][14]

Peak Plasma Concentration (Cmax) 183.7 ± 25.6 ng/mL[14]

Area Under the Curve (AUC0-t) 3709 ± 1033 ng/mLh[14]

Area Under the Curve (AUC0-∞) 4201 ± 2345 ng/mLh[14]

Route of Elimination Primarily fecal excretion (~86%)[13]

Experimental Protocols
Determination of EC50 (50% Effective Concentration)
The potency of Ledipasvir against different HCV genotypes is typically determined using a

replicon assay.

Methodology:

Cell Culture: Huh-7 cells harboring HCV replicons of the desired genotype are cultured in 96-

or 384-well plates.[12]

Compound Dilution: Ledipasvir is serially diluted to create a range of concentrations.

Treatment: The cultured cells are treated with the various concentrations of Ledipasvir.
Control cells receive no drug.

Incubation: The plates are incubated for a period that allows for multiple rounds of viral

replication (e.g., 72 hours).
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Quantification of Viral Replication: The level of HCV replication is quantified, often using a

reporter gene such as luciferase integrated into the replicon. The luciferase activity is

measured using a luminometer.

Data Analysis: The luminescence data is plotted against the drug concentration. A dose-

response curve is generated, and the EC50 value is calculated as the concentration of

Ledipasvir that inhibits 50% of the viral replication compared to the control.[15]
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Caption: Workflow for the determination of Ledipasvir's EC50 using a replicon assay.
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Pharmacokinetic Analysis in Human Plasma
The pharmacokinetic parameters of Ledipasvir are determined through clinical studies

involving human volunteers.

Methodology:

Study Design: A study is conducted with healthy volunteers. A single oral dose of Ledipasvir
(often in a combination tablet like Harvoni) is administered.[14]

Blood Sampling: Blood samples (e.g., 3.0 mL) are collected into heparinized tubes at

predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5,

4, 6, 10, 13, 18, 24 hours post-dose).[14]

Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to

separate the plasma, which is then stored at -80°C until analysis.[14]

Sample Extraction: Ledipasvir and an internal standard are extracted from the plasma

samples.[16]

LC-MS/MS Analysis: The concentration of Ledipasvir in the plasma extracts is quantified

using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

[16] The mobile phase could consist of ammonium formate pH 2.8 and acetonitrile (10:90

v/v) with a flow rate of 0.55 mL/min.[16] Detection is done using ESI positive mode.[16]

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-

life using appropriate software.[14]

Conclusion
Ledipasvir is a highly effective and specific inhibitor of the HCV NS5A protein. Its favorable

chemical and pharmacokinetic properties have established it as a critical component in the

combination therapy for chronic Hepatitis C. The detailed information provided in this guide

serves as a valuable resource for professionals engaged in antiviral research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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